3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine family This compound features a thieno[2,3-b]pyridine core with various substituents, including amino, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriately substituted thiophene derivatives using a one-carbon source reagent, such as formic acid or triethyl orthoformate, in the presence of a primary amine[_{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The reaction conditions often require heating and the use of a solvent like ethanol or dimethylformamide (DMF)[{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography would be used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form an amine oxide.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used under acidic or neutral conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic reagents like bromine or nitric acid can be used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Formation of an amine oxide derivative.
Reduction: : Formation of a hydroxyl group at the carbonyl position.
Substitution: : Introduction of substituents such as nitro or halogen groups on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide may be explored for its potential antimicrobial properties. Its ability to interact with biological targets can be studied to develop new therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its interactions with various molecular targets can be investigated to develop new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials or as a component in chemical formulations. Its unique chemical properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism by which 3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular interactions and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-amino-N,4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide
3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the trimethyl group and the phenyl group attached to the nitrogen atom may enhance its binding affinity to biological targets compared to similar compounds.
Properties
IUPAC Name |
3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-10-9-11(2)19-16-13(10)14(18)15(22-16)17(21)20(3)12-7-5-4-6-8-12/h4-9H,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCPQBBPPLXDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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